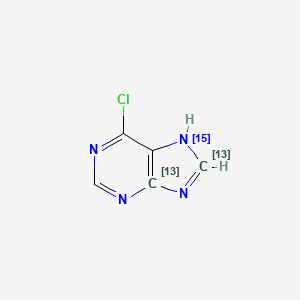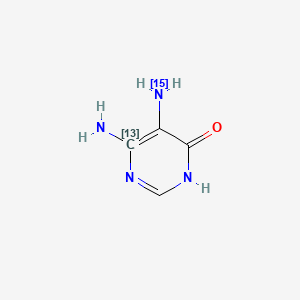![molecular formula C24H34O2Si2 B565788 (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol CAS No. 1251537-18-4](/img/structure/B565788.png)
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol is a complex organic compound that features both silyl and alkyne functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to first prepare the alkyne precursor, which is then subjected to silylation reactions to introduce the silyl groups. The reaction conditions often involve the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using flow reactors for continuous production, and employing purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) can be used to replace silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol involves its interaction with various molecular targets. The silyl groups can enhance the compound’s stability and reactivity, while the alkyne group can participate in cycloaddition reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5R)-5-{[tert-butyl(diphenyl)silyl]oxy}-4-[(4-methoxybenzyl)oxy]-1-hexanol
- tert-butyl(diphenyl)silyl-protected alcohols
Uniqueness
What sets (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol apart is its combination of silyl and alkyne groups, which confer unique reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propriétés
Numéro CAS |
1251537-18-4 |
|---|---|
Formule moléculaire |
C24H34O2Si2 |
Poids moléculaire |
410.704 |
Nom IUPAC |
(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol |
InChI |
InChI=1S/C24H34O2Si2/c1-24(2,3)28(22-15-9-7-10-16-22,23-17-11-8-12-18-23)26-21(20-25)14-13-19-27(4,5)6/h7-12,15-18,21,25H,14,20H2,1-6H3/t21-/m1/s1 |
Clé InChI |
KRDHCTMWKRXPII-OAQYLSRUSA-N |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


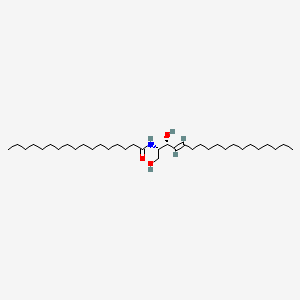

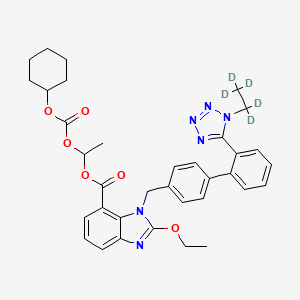
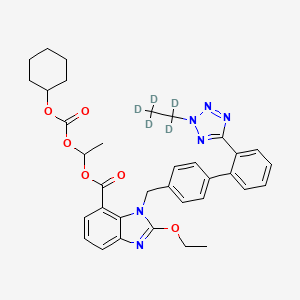
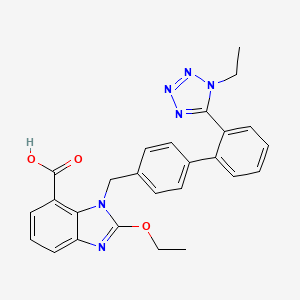
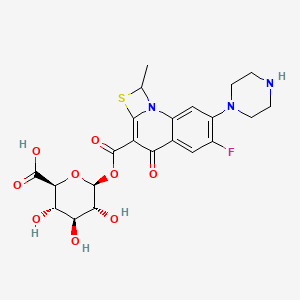
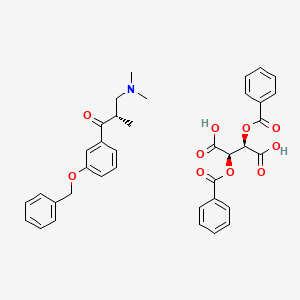
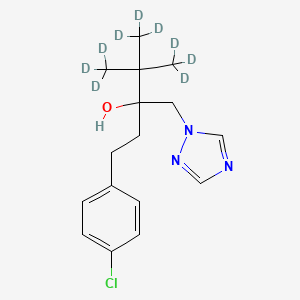

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)
